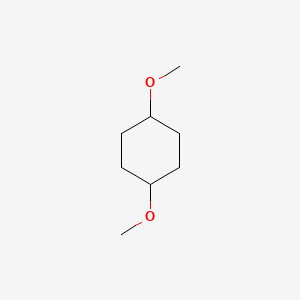
1,4-Dimethoxycyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethoxycyclohexane is an organic compound with the molecular formula C8H16O2 It is a derivative of cyclohexane, where two methoxy groups are attached to the first and fourth carbon atoms of the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dimethoxycyclohexane can be synthesized through several methods. One common approach involves the methoxylation of cyclohexane derivatives. For instance, starting from 1,4-cyclohexanediol, the compound can be synthesized by reacting it with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1,4-benzoquinone followed by methylation. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethoxycyclohexane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form cyclohexane derivatives with hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., NaBr) or amines (e.g., NH3) can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Produces 1,4-cyclohexanedione.
Reduction: Yields 1,4-cyclohexanediol.
Substitution: Results in various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethoxycyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving methoxy groups.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 1,4-dimethoxycyclohexane exerts its effects depends on the specific reaction or application. In general, the methoxy groups can participate in various chemical transformations, acting as electron-donating groups that influence the reactivity of the cyclohexane ring. These groups can stabilize reaction intermediates, making certain reactions more favorable.
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethoxycyclohexane can be compared with other similar compounds such as:
1,4-Dihydroxycyclohexane: This compound has hydroxyl groups instead of methoxy groups, leading to different reactivity and applications.
1,4-Dimethylcyclohexane: The presence of methyl groups instead of methoxy groups results in different physical and chemical properties.
1,4-Dichlorocyclohexane:
The uniqueness of this compound lies in its methoxy groups, which provide distinct electronic and steric effects compared to other substituents, making it valuable in specific synthetic and industrial applications.
Eigenschaften
Molekularformel |
C8H16O2 |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
1,4-dimethoxycyclohexane |
InChI |
InChI=1S/C8H16O2/c1-9-7-3-5-8(10-2)6-4-7/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
SVHAWXAAVLMPLW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCC(CC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



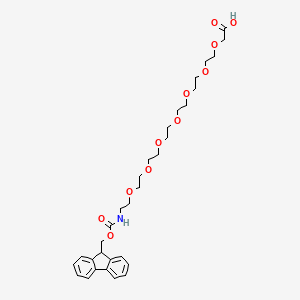
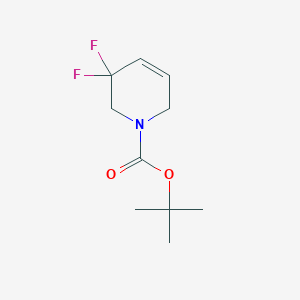
![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12097555.png)

![4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B12097562.png)
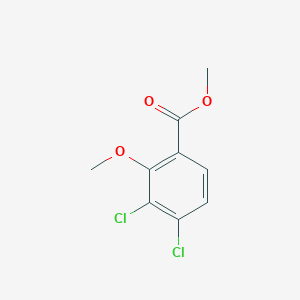
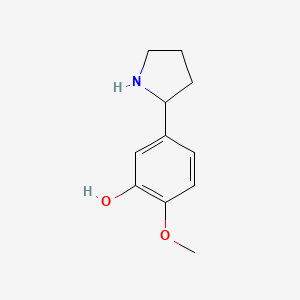
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12097582.png)


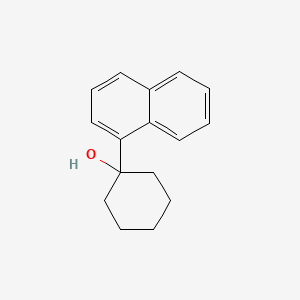
![11-[6-Carboxy-3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxyoxan-2-yl]oxy-2,5,6,10,10,14-hexamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-21-carboxylic acid](/img/structure/B12097627.png)
![(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol](/img/structure/B12097635.png)
